molecular formula C9H13NOS2 B1412732 (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide CAS No. 878395-93-8

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide

Cat. No.: B1412732
CAS No.: 878395-93-8
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-ZDUSSCGKSA-N
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Description

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a useful research compound. Its molecular formula is C9H13NOS2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Syntheses and Chemical Transformations

  • Asymmetric Syntheses : The compound is used in the asymmetric synthesis of various chemicals, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This process involves diastereoselective addition reactions, highlighting the compound's role in facilitating stereoselective chemical transformations (Truong, Ménard, & Dion, 2007).
  • Chemical Reactions with Metallated Allenes : The compound reacts with lithiated allenes or allenylmagnesium bromides, leading to the formation of various N-phenyl-2-alkynylsulfinamides. This showcases its utility in diverse chemical synthesis processes involving metallated compounds (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).

Polymerization and Material Synthesis

  • Synthesis of Broken π-Conjugated Polymers : The compound plays a role in synthesizing broken π-conjugated polymers like 2,2-di(alkylthien-2-yl)propanes. These polymers, due to their limited conjugation, have specific conductive properties, underlining the compound's significance in advanced material synthesis (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000).

Catalysis and Chemical Reactions

  • Catalysis in Thiophene Cracking : The compound is involved in catalysis processes, particularly in cracking thiophene species over zeolites, which is essential in petrochemical processing and environmental applications. It aids in the desulfurization and conversion of thiophene compounds (Shan, Li, Yang, Zhao, Zhao, & Zhang, 2002).

Miscellaneous Applications

  • Inhibitory Effects in Corrosion Studies : Research shows the compound's efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. This demonstrates its potential application in industrial maintenance and materials science (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).
  • Electrochemical Applications : The compound's utility in electrochemical processes, such as in the polymerization of bis(2-thienyl)methanes, indicates its relevance in the creation of low-gap materials for electronic applications (Benincori, Rizzo, Sannicolo, Schiavon, Zecchin, & Zotti, 2003).

Mechanism of Action

    Target of action

    The compound may act as an inhibitor of a bromodomain-containing protein, including bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a key role in gene transcription.

    Mode of action

    As a potential bromodomain inhibitor, the compound could bind to the bromodomains of BRD4, preventing it from interacting with acetylated histones and other proteins . This could disrupt the transcription of certain genes, leading to changes in cellular function.

Biochemical Analysis

Biochemical Properties

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .

Cellular Effects

The effects of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid adverse outcomes .

Metabolic Pathways

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic processes. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail .

Subcellular Localization

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVBNDDIUTFLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.